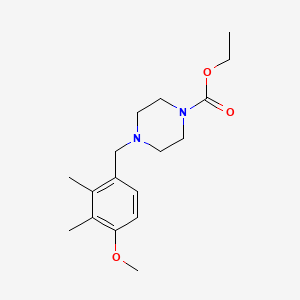
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has garnered attention in the field of scientific research due to its potential applications in neuroscience and pharmacology. CPP is a derivative of piperazine, a heterocyclic compound commonly used in the synthesis of various drugs. CPP is a thioamide, which means that it contains a sulfur atom bonded to a carbon atom in its chemical structure.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide involves its interaction with various neurotransmitter systems in the brain. As an NMDA receptor antagonist, N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide blocks the binding of glutamate to the receptor, thereby preventing the influx of calcium ions into the neuron. This reduces the excitability of the neuron and can lead to a decrease in synaptic plasticity and memory formation. As a dopamine and noradrenaline uptake inhibitor, N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide increases the levels of these neurotransmitters in the synaptic cleft, which can lead to increased activation of downstream signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide are complex and depend on the dose and route of administration. In general, N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has been shown to induce changes in behavior and cognition in animal models. It has been shown to impair learning and memory in rats, and to induce hyperactivity and stereotypy in mice. N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has also been shown to induce changes in brain metabolism and blood flow, which may be related to its effects on neurotransmitter systems.
Advantages and Limitations for Lab Experiments
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on neurotransmitter systems are well-characterized. However, there are also several limitations to its use. N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has a relatively short half-life in the body, which can make it difficult to administer in certain experiments. It is also highly lipophilic, which can lead to non-specific binding to cell membranes and other structures.
Future Directions
There are several future directions for research on N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the study of the long-term effects of N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide on behavior and cognition, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, there is interest in the development of new synthetic methods for N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide that can improve its yield and purity.
Synthesis Methods
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide can be synthesized through a multistep process that involves the reaction of piperazine with cyclopentanone and phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate compound, which is then treated with hydrochloric acid to yield N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide. The overall yield of the synthesis method is approximately 50%, and the purity of the final product can be improved through recrystallization.
Scientific Research Applications
N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has been extensively studied for its potential applications in neuroscience and pharmacology. It has been shown to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of glutamate receptor that plays a key role in synaptic plasticity and learning and memory. N-cyclopentyl-4-phenyl-1-piperazinecarbothioamide has also been shown to block the uptake of dopamine and noradrenaline, two neurotransmitters that are involved in the regulation of mood and behavior.
properties
IUPAC Name |
N-cyclopentyl-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c20-16(17-14-6-4-5-7-14)19-12-10-18(11-13-19)15-8-2-1-3-9-15/h1-3,8-9,14H,4-7,10-13H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPYPBGDWRFLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-phenylpiperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5778628.png)
![N-(2,5-dimethylphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5778638.png)
![3,4-dimethoxy-N'-{[(3-methoxyphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5778639.png)
![[2,5-dimethyl-1-(1-naphthyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5778646.png)

![N-{[(5-methyl-2-pyridinyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5778673.png)



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(hydroxyimino)acetamide](/img/structure/B5778701.png)
![6-methoxy-4-methyl-2-[(3-methylbenzyl)thio]quinazoline](/img/structure/B5778713.png)


![5-(2-fluorophenyl)-4-[3-(4-morpholinyl)propyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5778724.png)